Cas no 2199752-56-0 (2-(Oxetan-3-yloxy)-1,3-thiazole)
2-(Oxetan-3-yloxy)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(oxetan-3-yloxy)-1,3-thiazole
- 2-(Oxetan-3-yloxy)-1,3-thiazole
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- Inchi: 1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2
- InChI Key: ATGQKMWBBVEYHP-UHFFFAOYSA-N
- SMILES: S1C=CN=C1OC1COC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 118
- XLogP3: 1
- Topological Polar Surface Area: 59.6
2-(Oxetan-3-yloxy)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-0434-2μmol |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-5μmol |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-10μmol |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-20μmol |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-1mg |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-2mg |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-3mg |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-4mg |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-5mg |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0434-10mg |
2-(oxetan-3-yloxy)-1,3-thiazole |
2199752-56-0 | 10mg |
$118.5 | 2023-09-07 |
2-(Oxetan-3-yloxy)-1,3-thiazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-(Oxetan-3-yloxy)-1,3-thiazole
Exploring the Chemistry and Applications of 2-(Oxetan-3-yloxy)-1,3-thiazole (CAS No. 2199752-56-0)
The compound 2-(Oxetan-3-yloxy)-1,3-thiazole (CAS No. 2199752-56-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule combines an oxetane ring with a thiazole moiety, creating a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its role as a bioisostere, a property that allows it to mimic biologically active molecules while improving metabolic stability and solubility.
One of the most searched questions in the field of medicinal chemistry is: "What are the advantages of oxetane-containing compounds in drug design?" The answer lies in the 2-(Oxetan-3-yloxy)-1,3-thiazole structure. The oxetane ring introduces favorable physicochemical properties, such as reduced lipophilicity and enhanced hydrogen-bonding capacity, which are crucial for optimizing drug-like molecules. This aligns with the growing trend in fragment-based drug discovery, where small, rigid heterocycles like this compound serve as valuable building blocks.
From a synthetic chemistry perspective, the thiazole-oxetane hybrid structure presents interesting challenges and opportunities. Recent publications highlight its utility in click chemistry applications and as a precursor for bioconjugation. The presence of both oxygen and sulfur heteroatoms in the molecule enables diverse reactivity patterns, making it a subject of study in catalysis research. Many researchers are investigating its potential in creating new polymer materials with improved thermal stability and optical properties.
The pharmaceutical industry's shift toward targeted therapies has increased demand for specialized heterocycles like 2-(Oxetan-3-yloxy)-1,3-thiazole. Its molecular framework appears in several patent applications related to kinase inhibitors and GPCR modulators, addressing current medical needs in oncology and CNS disorders. This connection to precision medicine makes it particularly relevant in today's research landscape, where personalized treatment approaches dominate therapeutic development.
Environmental considerations in chemical synthesis have brought attention to compounds like 2199752-56-0, as researchers explore green chemistry approaches to its production. The molecule's potential for biodegradability and its use in developing eco-friendly agrochemicals align with global sustainability goals. These aspects frequently appear in searches related to green heterocyclic compounds and environmentally benign synthesis, reflecting growing environmental consciousness in chemical research.
Analytical characterization of 2-(Oxetan-3-yloxy)-1,3-thiazole presents unique opportunities for spectroscopic method development. The distinct NMR signatures of the oxetane and thiazole rings make it an interesting case study for structural elucidation techniques. This connects to the broader interest in advanced analytical chemistry solutions for complex heterocycles, a common search topic among analytical chemists and spectroscopists.
In material science applications, the thiazole-oxetane hybrid structure shows promise for developing functional materials with specific electronic properties. Its potential in organic electronics and photovoltaic materials is being explored, coinciding with increased searches for novel organic semiconductors. The rigid yet polar nature of the molecule makes it particularly interesting for molecular engineering applications where precise control over material properties is required.
The growing field of computational chemistry has also embraced compounds like 2199752-56-0 as test cases for molecular modeling and property prediction algorithms. Many researchers search for information about heterocyclic compound databases and QSAR studies involving similar structures, highlighting the importance of this compound in cheminformatics research. The balanced lipophilicity and polarity of the molecule make it an excellent subject for drug-likeness prediction studies.
As regulatory requirements for new chemical entities become more stringent, compounds like 2-(Oxetan-3-yloxy)-1,3-thiazole gain importance in regulatory science discussions. Its well-defined structure and potential for metabolic stability address common challenges in drug development pipelines. This connects to frequent searches about ADMET properties of heterocyclic compounds and strategies for improving pharmacokinetic profiles of drug candidates.
The future research directions for CAS No. 2199752-56-0 appear promising, with potential applications expanding into biocatalysis and enzyme mimicry. The compound's unique electronic distribution makes it interesting for artificial enzyme design, a hot topic in biomimetic chemistry. These connections to cutting-edge research areas ensure continued interest in this molecular scaffold, positioning it as a valuable tool in both academic and industrial settings.
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